molecular formula C12H24O2 B13858035 methyl (2S)-2-propyloctanoate

methyl (2S)-2-propyloctanoate

Cat. No.: B13858035
M. Wt: 200.32 g/mol
InChI Key: GKJRZSWZJPEPLF-NSHDSACASA-N
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Description

Methyl (2S)-2-propyloctanoate: is an organic compound belonging to the ester family. It is characterized by its pleasant odor and is commonly used in the fragrance and flavor industry. The compound is derived from octanoic acid and is known for its stability and relatively low reactivity compared to other esters.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

methyl (2S)-2-propyloctanoate

InChI

InChI=1S/C12H24O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h11H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

GKJRZSWZJPEPLF-NSHDSACASA-N

Isomeric SMILES

CCCCCC[C@H](CCC)C(=O)OC

Canonical SMILES

CCCCCCC(CCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2S)-2-propyloctanoate can be synthesized through the esterification of octanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where octanoic acid and methanol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-propyloctanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield octanoic acid and methanol.

    Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and methanol.

    Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Major Products Formed:

    Hydrolysis: Octanoic acid and methanol.

    Transesterification: A different ester and methanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Methyl (2S)-2-propyloctanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions.

    Biology: The compound is used in studies related to lipid metabolism and enzymatic hydrolysis of esters.

    Medicine: It serves as a precursor in the synthesis of various pharmaceuticals and bioactive compounds.

    Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-propyloctanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of octanoic acid and methanol. This process is crucial in the metabolism of esters in biological systems.

Comparison with Similar Compounds

    Methyl octanoate: Similar in structure but lacks the propyloctanoate moiety.

    Ethyl octanoate: Another ester of octanoic acid but with an ethyl group instead of a methyl group.

    Methyl (2S)-2-propylhexanoate: Similar structure but with a shorter carbon chain.

Uniqueness: Methyl (2S)-2-propyloctanoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its stability and pleasant odor make it particularly valuable in the fragrance and flavor industry.

Q & A

What are the established synthetic routes for methyl (2S)-2-propyloctanoate, focusing on stereochemical control?

Basic Research Question
The synthesis of this compound requires enantioselective methods to ensure the (2S) configuration. A common approach involves asymmetric hydrogenation or enzymatic resolution. For example, the Still-Gennari reaction () utilizes phosphonate intermediates under controlled conditions to achieve stereoselective olefination, which can be adapted for propyloctanoate synthesis. Additionally, multi-step protocols involving chiral auxiliaries or catalysts, as seen in stereospecific esterifications ( ), are effective. Key steps include protecting group strategies and chiral chromatography for purification .

Which analytical techniques confirm the enantiomeric purity of this compound?

Basic Research Question
Chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) is critical for assessing enantiomeric excess (ee). Nuclear magnetic resonance (NMR) with chiral shift reagents, such as europium complexes, can differentiate diastereomeric environments ( ). Comparative analysis against NIST reference data ( ) and GC-MS libraries () ensures structural validation. For high precision, polarimetry or vibrational circular dichroism (VCD) may supplement these methods .

How can reaction conditions optimize yield and enantiomeric excess in this compound synthesis?

Advanced Research Question
Optimization involves tuning catalysts (e.g., Ru-BINAP complexes for hydrogenation), solvent polarity, and temperature. highlights the impact of trifluoroethoxy groups on reaction efficiency in similar esters. Kinetic resolution via lipases (e.g., Candida antarctica) can enhance ee by selectively hydrolyzing undesired enantiomers. DoE (Design of Experiments) approaches are recommended to balance variables like pH, substrate concentration, and reaction time .

What are common side reactions in this compound synthesis, and how are they mitigated?

Advanced Research Question
Racemization during esterification or transesterification is a key challenge, often caused by acidic/basic conditions. notes the use of mild bases (e.g., triethylamine) and low temperatures to suppress this. Byproducts like β-elimination products (from dehydration) or diastereomeric adducts require purification via flash chromatography or recrystallization ( ). In situ monitoring via TLC or FTIR helps identify side reactions early .

How does the steric environment of the propyloctanoate group influence reactivity?

Advanced Research Question
The branched propyl group introduces steric hindrance, slowing nucleophilic attacks at the ester carbonyl. Computational studies (e.g., DFT calculations) can predict reactivity trends, as shown for similar methyl esters in and . Steric parameters like A-values or Tolman’s cone angle guide catalyst selection for further functionalization. highlights steric effects in amino acid derivatives, suggesting analogous strategies for propyloctanoate modifications .

What storage conditions ensure the stability of this compound?

Basic Research Question
Moisture and oxygen sensitivity necessitate storage under inert gas (argon) in sealed, amber vials at –20°C ( ). Long-term stability studies for related esters ( ) recommend desiccants (e.g., molecular sieves) and avoidance of protic solvents. Regular NMR or LC-MS checks detect degradation products like hydrolyzed carboxylic acids .

Which computational methods predict physicochemical properties of this compound?

Advanced Research Question
QSAR models and molecular dynamics simulations estimate logP, solubility, and partition coefficients. PubChem’s cheminformatics tools () and NIST’s thermochemical databases ( ) provide baseline data. Software like Gaussian or Schrödinger Suite calculates steric/electronic descriptors, aiding in rational design for applications like drug delivery .

How to resolve discrepancies in reported spectroscopic data for this compound derivatives?

Advanced Research Question
Cross-validate NMR, IR, and mass spectra with authenticated standards (e.g., NIST’s reference libraries in ). Collaborative interlaboratory studies and meta-analyses () identify methodological inconsistencies. For novel derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in for chiral esters .

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